6-Fluoro-2-piperazin-1-yl-quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14FN3 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
6-fluoro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H14FN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI Key |
IBVCJGRRJMYNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Piperazin 1 Yl Quinoline and Structural Analogs
Precursor Synthesis and Starting Material Selection for Quinoline-Piperazine Hybrid Systems
The foundation of synthesizing quinoline-piperazine hybrids lies in the judicious choice of starting materials. The quinoline (B57606) core is typically derived from substituted anilines, while the piperazine (B1678402) moiety is introduced through a separate piperazine-containing reagent. For the synthesis of 6-fluoro-2-piperazin-1-yl-quinoline, a key starting material is a 4-fluoroaniline (B128567) derivative. The selection of precursors is critical as it dictates the substitution pattern of the final molecule. For instance, to achieve substitution at the 6-position of the quinoline ring, a para-substituted aniline (B41778) is employed.
In a representative synthesis, 4-fluoroaniline can be used as a precursor for the quinoline ring, and a protected piperazine, such as tert-butyl piperazine-1-carboxylate, serves as the source of the piperazine ring. core.ac.uk The protecting group is essential to prevent unwanted side reactions at the second nitrogen of the piperazine during the initial synthetic steps.
Core Quinoline Ring Formation: Cyclization and Condensation Reactions
The construction of the quinoline ring system is a pivotal step and can be achieved through various classical and modern synthetic methods. These reactions typically involve the condensation of an aniline derivative with a carbonyl compound, followed by cyclization.
Several named reactions are employed for quinoline synthesis:
Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com Dehydration of glycerol in situ forms acrolein, which then reacts with the aniline. pharmaguideline.comnih.gov
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. pharmaguideline.comnih.gov
Combes Synthesis: This reaction condenses an aniline with a β-diketone to form a β-amino enone, which is then cyclized using acid. pharmaguideline.comiipseries.org
Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.com
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. pharmaguideline.com
Pfitzinger Reaction: Isatin is condensed with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. pharmaguideline.comnih.gov
Gould-Jacobs Reaction: This reaction utilizes anilines and alkoxymethylenemalonic esters to form quinoline derivatives. iipseries.org
More contemporary methods, such as electrophilic cyclization of N-(2-alkynyl)anilines, offer mild reaction conditions and good yields for the synthesis of substituted quinolines. nih.gov Metal-catalyzed reactions, including copper-catalyzed aerobic oxidative cyclization, have also been developed for efficient quinoline synthesis. nih.gov
Introduction and Functionalization of the Piperazine Moiety onto the Quinoline Scaffold
Once the quinoline core is formed, the piperazine moiety is introduced. A common strategy involves a nucleophilic aromatic substitution (SNAr) reaction. In the case of synthesizing 2-piperazinyl quinolines, a leaving group, typically a halogen like chlorine, is required at the 2-position of the quinoline ring.
A typical procedure involves the synthesis of a 2-chloroquinoline (B121035) derivative, which is then reacted with a protected piperazine, such as N-Boc-piperazine. core.ac.uk The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. core.ac.uk The protecting group, for instance, the tert-butoxycarbonyl (Boc) group, is subsequently removed under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the desired 2-piperazin-1-yl-quinoline. nih.govresearchgate.net
Stereoselective Synthetic Approaches for Chiral Analogs
The development of chiral analogs of this compound is crucial for exploring stereospecific interactions with biological targets. Stereoselective synthesis aims to control the formation of specific stereoisomers.
One approach involves the use of chiral starting materials or chiral catalysts. For instance, asymmetric lithiation of N-Boc piperazines using a chiral ligand like (-)-sparteine (B7772259) can lead to the formation of α-functionalized piperazines with good diastereocontrol. mdpi.com These chiral piperazine derivatives can then be coupled to the quinoline scaffold.
Another strategy focuses on the separation of stereoisomers. In the synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold, the separation of stereoisomers was successfully achieved using silica (B1680970) gel column chromatography. rsc.org This highlights that chromatographic methods are a viable option for obtaining enantiomerically pure compounds when asymmetric synthesis is not employed.
Derivatization Strategies for Structural Modification and Library Generation
To explore the structure-activity relationships (SAR) and optimize the properties of the lead compound, derivatization strategies are employed to create a library of analogs. These modifications typically focus on the fluoroquinoline system and the piperazine nitrogen atoms.
Nucleophilic Aromatic Substitution Reactions on the Fluoroquinoline System
The fluorine atom on the quinoline ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This allows for the introduction of a variety of nucleophiles, leading to diverse structural modifications. The perfluorophenyl group, for example, is highly reactive towards nucleophiles like alcohols, amines, and thiols. mdpi.com This reactivity can be harnessed to attach different functional groups to the quinoline core. While the fluorine at the 6-position in 6-fluoroquinoline (B108479) is generally less reactive than those in polyfluorinated systems, its substitution can be achieved under specific conditions, providing a route to novel analogs.
Functionalization of Piperazine Nitrogen Atoms
The secondary amine of the piperazine ring is a key site for derivatization. It can readily react with a wide range of electrophiles to introduce various substituents. Common derivatization reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. nih.gov
Alkylation: Reaction with alkyl halides to introduce alkyl groups.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates. researchgate.net
These reactions allow for the systematic modification of the physicochemical properties of the molecule, which can significantly impact its biological activity. For example, a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular and antibacterial activities. nih.gov
Interactive Data Table: Synthetic Reactions for Quinoline and Piperazine Functionalization
| Reaction Type | Reagents and Conditions | Purpose |
| Quinoline Ring Formation (Combes) | Aniline, β-Diketone, Acid (e.g., H₂SO₄) | Forms the core quinoline ring structure. pharmaguideline.comiipseries.org |
| Introduction of Piperazine (SNAr) | 2-Chloroquinoline, N-Boc-piperazine, K₂CO₃, DMF | Attaches the piperazine moiety to the quinoline scaffold. core.ac.uk |
| Piperazine Deprotection | TFA, DCM | Removes the Boc protecting group from piperazine. nih.govresearchgate.net |
| Piperazine N-Sulfonylation | Sulfonyl chloride, DIPEA, DCM | Adds a sulfonamide group to the piperazine nitrogen. nih.gov |
| Piperazine N-Amidation | Acid chloride, Et₃N, DCM | Adds an amide group to the piperazine nitrogen. nih.gov |
| Nucleophilic Aromatic Substitution | Polyfluoroarene, Nucleophile (e.g., Phenothiazine), Base (e.g., K₃PO₄) | Modifies the fluoroquinoline ring system. mdpi.com |
Regioselective Modifications of the Quinoline Core
The functionalization of the quinoline scaffold, particularly in a regioselective manner, is a critical endeavor in medicinal chemistry and materials science. For compounds like this compound, modifications to the quinoline core itself, rather than the piperazine substituent, can dramatically alter chemical properties and biological activity. The electronic nature of the quinoline ring—a fusion of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring—presents unique challenges and opportunities for selective chemical transformations. Key strategies to achieve regioselectivity include exploiting the inherent electronic biases of the ring system, the use of directing groups, and the application of modern catalytic methods.
Transition-Metal-Catalyzed C-H Functionalization
One of the most powerful modern strategies for the regioselective modification of aromatic systems is transition-metal-catalyzed C-H activation. nih.gov This approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond at a specific position. For quinoline systems, this method can overcome the challenges of traditional electrophilic substitutions, which often yield mixtures of products.
Research has shown that the C-H functionalization of quinolines can be directed to various positions depending on the catalyst and directing group used. mdpi.com For instance, without a strong directing group, functionalization often occurs on the more electron-rich benzo-fused portion of the heterocycle. However, by employing directing groups, chemists can steer the reaction to a specific C-H bond. For analogs of this compound, the piperazine moiety or a substituent on it could potentially act as a directing group to functionalize the C-3 or C-8 positions. Ruthenium-catalyzed C-H activation has been used, for example, to achieve C-4 alkenylation of indoles by using a C-3 aldehyde as a directing group, illustrating a similar principle that could be applied to quinoline systems. mdpi.com
Electrophilic Aromatic Substitution
Classical electrophilic aromatic substitution on the quinoline nucleus is highly dependent on the reaction conditions and the electronic nature of the existing substituents. The pyridine part of the quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene ring, at positions C-5 and C-8.
The presence of the fluorine atom at the C-6 position in this compound further influences the regioselectivity. Fluorine is an ortho-, para-directing deactivator. However, direct electrophilic substitution on unsubstituted quinoline often results in a mixture of 5- and 8-substituted products. The selectivity can be poor, though this can be influenced by the steric bulk of the electrophile and the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a viable pathway for modifying quinoline rings, especially when they are activated by electron-withdrawing groups or when a good leaving group is present. libretexts.org In polyfluorinated quinolines, for example, nucleophilic attack happens at specific, activated positions. Studies on heptafluoroquinoline have shown that nucleophiles such as sodium methoxide (B1231860) or ammonia (B1221849) preferentially attack the C-2 and C-4 positions. This high degree of regioselectivity is attributed to the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen and the fluorine atoms. nih.gov
This principle is highly relevant to derivatives of this compound. While the fluorine at C-6 is not as activating as a full polyfluoro substitution pattern, it still influences the electronic landscape of the ring. Furthermore, reactions can be designed where other positions on the quinoline core are furnished with good leaving groups (e.g., a chloro or bromo group), enabling regioselective substitution by various nucleophiles. The general reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, which is a result of the rate-determining first step (nucleophilic addition). nih.gov
A dearomative hydroboration strategy offers another route to regioselectively functionalize the quinoline core. By using phosphine-ligated borane (B79455) complexes, vicinal 5,6- or conjugate 5,8-hydroborated products can be obtained by simply tuning the phosphine (B1218219) ligand. These borylated intermediates can then be further functionalized. nih.gov
Structure Activity Relationship Sar Investigations of 6 Fluoro 2 Piperazin 1 Yl Quinoline Derivatives
Positional Impact of Fluoro-Substitution on Biological Activity Profiles
The position of the fluorine atom on the quinoline (B57606) ring is a critical determinant of a molecule's biological activity. Fluorine substitution can enhance metabolic stability, improve binding affinity, and increase cell permeability. nih.govresearchgate.net
Studies on various fluoroquinolines have demonstrated that the placement of the fluorine atom significantly influences their activity. For instance, in a study on the mutagenicity of fluoroquinoline derivatives, it was found that fluorination at the 3-position rendered the compounds non-mutagenic. nih.gov Conversely, fluorine substitution at the 5 or 7-position enhanced mutagenicity. nih.gov In the context of 6-fluoro-2-piperazin-1-yl-quinoline, the fluorine at the C-6 position is a common feature in many biologically active compounds, including several fluoroquinolone antibacterials. mdpi.com This specific placement is known to improve the penetration of the molecule through bacterial cell walls. mdpi.com
Computational studies have further elucidated the role of fluorine, suggesting it can enhance binding affinity by increasing the molecule's lipophilicity and influencing its acidity and basicity. nih.gov The electronegative nature of fluorine can also lead to favorable interactions within protein binding pockets. nih.gov
Table 1: Effect of Fluoro-Substitution Position on Quinoline Activity
| Substitution Position | Observed Effect on Biological Activity | Reference |
|---|---|---|
| C-3 | Decreased mutagenicity | nih.gov |
| C-5 | Enhanced mutagenicity | nih.gov |
| C-6 | Improved cell wall penetration in bacteria | mdpi.com |
| C-7 | Enhanced mutagenicity | nih.gov |
| C-8 | No significant change in mutagenicity | nih.gov |
Influence of Piperazine (B1678402) Ring Substitutions on Potency and Selectivity
The piperazine ring at the C-2 position of the quinoline core offers a versatile point for modification, significantly impacting the potency and selectivity of the derivatives. The nature of the substituent on the distal nitrogen of the piperazine ring can modulate the compound's interaction with its biological target.
Research has shown that N-substitutions on the piperazine ring can accommodate a variety of groups, including substituted indole (B1671886) rings, which can lead to high affinity and selectivity for specific receptors like the dopamine (B1211576) D3 receptor. nih.gov For instance, linking an indole ring to the piperazine via an amide or methylene (B1212753) linker can maintain high D3 receptor affinity. nih.gov
In the context of α-glucosidase inhibitors, substitutions on an aryl ring attached to the piperazine moiety significantly influence inhibitory potency. nih.gov For example, a 2,5-dimethoxyphenyl derivative exhibited potent inhibitory activity. nih.gov The electronic properties of the substituents play a crucial role; electron-withdrawing groups like 4-CF3 can contribute to enzyme interaction, though steric hindrance might reduce potency compared to smaller groups like 4-Cl. nih.gov
Furthermore, the basic nitrogen atom in the piperazine ring is considered a key structural feature for the activity of certain quinoline derivatives in reversing multidrug resistance in cancer cells. nih.gov
Table 2: Impact of Piperazine Ring Substitutions on Biological Activity
| Piperazine Substituent | Target | Observed Effect | Reference |
|---|---|---|---|
| Substituted Indole Rings | Dopamine D3 Receptor | High affinity and selectivity | nih.gov |
| 2,5-Dimethoxyphenyl | α-Glucosidase | Potent inhibitory activity | nih.gov |
| 4-Trifluoromethylphenyl | α-Glucosidase | Contributes to enzyme interaction, potential steric hindrance | nih.gov |
| 4-Chlorophenyl | α-Glucosidase | Favorable interaction | nih.gov |
Effects of Quinoline Core Modifications at N-1 and C-7 Positions on Efficacy
Modifications to the quinoline core itself, particularly at the N-1 and C-7 positions, are pivotal in fine-tuning the efficacy of these compounds. The N-1 position of the quinoline ring is a common site for substitution, often with cyclic groups, which can enhance antimicrobial potency. mdpi.com
In the realm of fluoroquinolone antibacterials, the substituent at the C-7 position, often a piperazine ring, is a major determinant of the antibacterial spectrum and potency. researchgate.net For example, the addition of certain 4-(carbopiperazin-1-yl)piperazinyl moieties at the C-7 position of ciprofloxacin (B1669076) improved its activity against ciprofloxacin-resistant P. aeruginosa. nih.gov
Stereochemical Implications in Receptor Binding and Biological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of quinoline derivatives. The specific spatial orientation of substituents can dictate how a molecule fits into a receptor's binding site, thereby influencing its potency and selectivity.
A notable example is the investigation of quinoline derivatives as α2C-adrenoceptor antagonists. acs.org In this study, substitutions at the 3-position of the piperazine ring demonstrated a significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. acs.org This highlights that even subtle changes in the 3D structure can lead to substantial differences in biological response. The absolute configuration of a chiral center can be the deciding factor between a highly active compound and an inactive one.
Comparative SAR Analysis with Established Fluoroquinolone Chemotypes
The this compound scaffold shares structural similarities with the well-established class of fluoroquinolone antibiotics. A comparative SAR analysis can provide valuable insights into the design of new derivatives with improved properties.
Fluoroquinolones typically feature a carboxylic acid group at the C-3 position and a keto group at the C-4 position, which are crucial for their interaction with bacterial DNA gyrase and topoisomerase IV. mdpi.com The fluorine atom at C-6 is a common feature that enhances bacterial cell penetration. mdpi.com The substituent at C-7, which is often a piperazine or a similar heterocyclic ring, plays a major role in determining the antibacterial spectrum and potency. mdpi.comresearchgate.net
While the core of this compound differs from the classic fluoroquinolone chemotype (lacking the C-3 carboxylic acid and C-4 keto group), the principles of SAR regarding the C-6 fluorine and the C-7 (or in this case, C-2) piperazine substituent hold relevance. For instance, the lipophilicity and electronic nature of substituents on the piperazine ring are critical for activity in both classes of compounds. nih.govresearchgate.net
Newer generations of fluoroquinolones, such as levofloxacin, moxifloxacin, and gemifloxacin, offer enhanced activity against a broader range of bacteria compared to older derivatives like ciprofloxacin. mdpi.com This evolution is largely due to strategic modifications of the C-7 substituent, a principle that can be directly applied to the optimization of this compound derivatives for various biological targets.
Molecular Mechanisms of Action and Target Interaction Profiling
Elucidation of Specific Molecular Targets in Cellular Systems
There is no available scientific literature that identifies or characterizes the specific molecular targets of 6-Fluoro-2-piperazin-1-yl-quinoline within cellular systems.
No studies were found that investigated the modulatory or inhibitory effects of this compound on any specific enzymes, including but not limited to DNA topoisomerases or protein kinases. Consequently, there is no data, such as IC₅₀ or Kᵢ values, to present.
There is a lack of published research on the receptor binding profile of this compound. No data on its binding affinity (such as Kᵢ or Kₐ values) for any receptors, including serotonin or dopamine (B1211576) receptor subtypes, is available. Information regarding the formation and structure of any potential ligand-receptor complexes is also absent from the scientific record.
Investigation of Cellular Pathway Perturbations
No research has been published detailing the effects of this compound on intracellular signaling pathways. It is unknown whether this compound perturbs any known cellular cascades.
Analysis of Cellular Accumulation and Intracellular Distribution Dynamics
Scientific data regarding the cellular uptake, accumulation, and specific intracellular distribution of this compound is not available. Studies detailing its localization in cellular compartments such as the nucleus, mitochondria, or cytoplasm have not been found.
Assessment of Efflux Transporter Substrate and Inhibitory Properties
There is no information available to determine whether this compound acts as a substrate or an inhibitor for any known efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Computational Chemistry and Chemoinformatics in the Study of 6 Fluoro 2 Piperazin 1 Yl Quinoline
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This technique is widely used to understand the interaction between a ligand, such as 6-fluoro-2-piperazin-1-yl-quinoline, and its biological target, typically a protein. By simulating the binding process, molecular docking can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
In the context of this compound and its derivatives, molecular docking studies have been employed to predict their binding modes within the active sites of various protein targets. For instance, derivatives of the quinoline (B57606) scaffold have been docked into the active site of serine/threonine kinase STK10 (PDB code: 6I2Y) to explore their potential as anticancer agents. nih.gov These simulations help in understanding how modifications to the this compound core can enhance binding affinity and selectivity for a particular target. The results of such studies are often presented in terms of a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more stable complex and, therefore, a potentially more potent compound.
Table 1: Example of Molecular Docking Results for Quinoline Derivatives with STK10
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Ligand 1 | -6.8 | Cys B206, Asp B215, Met B205, Tyr B214 |
| Ligand 2 | -5.1 | - |
| Ligand 3 | -7.5 | - |
| Ligand 4 | -6.3 | - |
| Ligand 5 | -5.6 | - |
| Ligand 6 | -5.2 | - |
| Ligand 7 | -7.9 | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a statistical relationship between a set of molecular descriptors (numerical representations of the chemical structure) and the experimentally determined activity of a series of compounds. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
For quinoline derivatives, 3D-QSAR models have been established to correlate their three-dimensional structures with their biological activity, for example, as anticancer agents. nih.gov These models use descriptors that capture the steric and electrostatic properties of the molecules. Similarly, QSAR studies on arylpiperazinyl fluoroquinolones have shown that cytotoxicity can be correlated with electronic, steric, and hydrophobic factors. researchgate.net The development of statistically significant QSAR models for this compound and its analogs can accelerate the discovery of new derivatives with enhanced therapeutic potential. nih.gov
Table 2: Key Parameters in QSAR Model Development
| Parameter | Description | Significance |
|---|---|---|
| r² (Coefficient of Determination) | A measure of how well the model fits the training set data. | Values closer to 1 indicate a better fit. A statistically credible QSAR model often has an r² > 0.5. mdpi.com |
| q² or r²CV (Cross-validated r²) | A measure of the model's predictive ability, determined by internal cross-validation. | A q² > 0.5 is generally considered indicative of a model with good predictive power. nih.gov |
| r²pred (Predictive r²) | A measure of the model's predictive ability on an external test set of compounds. | Provides an external validation of the model's robustness. |
Pharmacophore Mapping and Ligand-Based Drug Design Approaches
Pharmacophore mapping is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net This "pharmacophore model" can then be used as a 3D query to screen large compound libraries for molecules that match the model, or to guide the design of new molecules with the desired features.
For quinoline-based compounds, pharmacophore modeling has been used to understand the key features required for dual inhibition of targets like EGFR and VEGFR-2. nih.gov By comparing the pharmacophore of this compound with those of known active compounds, it is possible to identify key structural elements that contribute to its activity and to design new derivatives with improved properties. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. researchgate.net
In Silico ADME Prediction (excluding human data)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. github.com In silico ADME prediction tools use computational models to estimate these properties from the chemical structure of a molecule, allowing for early identification of potential liabilities. nih.gov These predictions can help to prioritize compounds with favorable pharmacokinetic profiles for further development.
For this compound, in silico ADME predictions can provide valuable information about its potential drug-likeness. Various computational tools and web servers, such as SwissADME, can predict a range of physicochemical and pharmacokinetic properties. researchgate.net For instance, predictions can be made regarding its gastrointestinal absorption and blood-brain barrier permeability. amazonaws.com These predictions are based on models that have been trained on large datasets of experimental data.
Table 3: Commonly Predicted In Silico ADME Properties
| Property | Description | Desired Range for Oral Drugs |
|---|---|---|
| Molecular Weight (MW) | The mass of a molecule. | 150 - 500 g/mol researchgate.net |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | -0.7 to +5.0 researchgate.net |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | 20 - 130 Ų researchgate.net |
| Aqueous Solubility (LogS) | The logarithm of the solubility in water. | Not exceeding 6 researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations for Structural Insights
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the preferred conformations of a molecule like this compound is crucial as it can influence its binding to a biological target. The piperazine (B1678402) ring, in particular, can adopt different conformations (e.g., chair, boat), and the orientation of the substituents on this ring can significantly impact biological activity. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. For quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to identify key residues involved in the interaction. nih.gov These simulations can provide a deeper understanding of the structural basis for the compound's activity and can help to refine the design of more potent analogs. nih.gov
Preclinical in Vitro Biological Evaluation and Spectrum Characterization
Assessment of Antimicrobial Activity Against Diverse Microbial Strains
The quinoline (B57606) core, particularly when substituted with a fluorine atom and a piperazine (B1678402) moiety, is a well-established pharmacophore in antimicrobial drug discovery. The 6-fluoro substituent is known to enhance antibacterial activity, while the piperazine ring at the 2-position can be modified to modulate the spectrum and potency against various microbial strains. nih.gov
Antibacterial Efficacy Against Gram-Positive Organisms (e.g., Staphylococcus aureus, MRSA)
Derivatives of the 6-fluoro-2-piperazin-1-yl-quinoline scaffold have demonstrated notable activity against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The addition of certain substituents to the N4-position of the piperazine ring has been shown to enhance the activity against these organisms. nih.gov For instance, some synthesized derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-substituted-piperazin-1-yl)-4-oxoquinoline-3-carboxylates have exhibited significant antibacterial activity against Staphylococcus aureus. actapharmsci.com
In a study evaluating new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, while Staphylococcus aureus was found to be the most resistant among the tested bacteria, some compounds were more potent than ampicillin (B1664943) against MRSA. nih.gov Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a compound with structural similarities, reported minimum inhibitory concentrations (MICs) of 2.5 ± 0.0 μg/mL against S. aureus and 6.7 ± 2.9 μg/mL against MRSA. nih.gov
| Compound/Derivative | Bacterium | Activity (MIC in µg/mL) | Reference |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | 2.5 ± 0.0 | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 | nih.gov |
| Disubstituted Piperazines (Compound 3d, 3g, 3k) | MRSA | More potent than ampicillin | nih.gov |
Antibacterial Efficacy Against Gram-Negative Organisms (e.g., Escherichia coli, Klebsiella pneumoniae)
The 7-piperazine ring substituent in fluoroquinolones generally increases the activity against Gram-negative bacteria. nih.gov Fluoroquinolones are a significant class of antibiotics with broad-spectrum activity, including efficacy against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. nih.govrdd.edu.iq Ciprofloxacin (B1669076), a well-known fluoroquinolone, is particularly effective against a range of Gram-negative bacteria. wikipedia.org
In research focused on novel quinolone derivatives, some compounds displayed promising activity against both Gram-negative and Gram-positive bacteria. nih.gov Specifically, certain synthesized derivatives have been tested against E. coli and K. pneumoniae, showing varying degrees of inhibition. rdd.edu.iq For example, one compound demonstrated a high inhibition zone of 30mm and 33mm against E. coli at concentrations of 250 and 500 μg/mL, respectively. rdd.edu.iq
| Compound/Derivative | Bacterium | Activity (Inhibition Zone in mm) | Concentration (µg/mL) | Reference |
| Quinolone Derivative C | Escherichia coli | 30 | 250 | rdd.edu.iq |
| Quinolone Derivative C | Escherichia coli | 33 | 500 | rdd.edu.iq |
In Vitro Antifungal Activity
The quinoline scaffold is also a foundation for the development of antifungal agents. mdpi.com Studies on various quinoline derivatives have demonstrated their potential to inhibit the growth of several fungal species. mdpi.comnih.govresearchgate.net For instance, a series of flavonol derivatives incorporating a piperazine moiety showed good antifungal activity against various fungi, with one compound, N5, exhibiting EC50 values of 12.9 and 25.8 μg/mL against Phomopsis sp and Phytophthora capsica, respectively. nih.gov
Furthermore, research on other piperazine derivatives has shown significant antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net While direct data on this compound is limited in this context, the broader family of quinoline and piperazine derivatives shows promise. For example, some new fluorinated quinoline analogs exhibited good antifungal activity at a concentration of 50 μg/mL. mdpi.com
| Compound/Derivative | Fungus | Activity (EC50 in µg/mL) | Reference |
| Flavonol Derivative N5 | Phomopsis sp | 12.9 | nih.gov |
| Flavonol Derivative N5 | Phytophthora capsica | 25.8 | nih.gov |
Anti-tubercular Activity Against Mycobacterium tuberculosis Strains
Quinolone derivatives have long been recognized for their anti-tubercular properties. rdd.edu.iq Specifically, derivatives of 6-(piperazin-1-yl)phenanthridine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov
In one study, several of these derivatives exhibited significant activity, with MIC values ranging from 1.56 to 6.25 μg/mL. nih.gov Notably, compounds 5e, 5j, and 5k displayed excellent activity with an MIC of 1.56 μg/mL. nih.gov Another study on novel amide and sulphonamide derivatives of the same scaffold also identified compounds with excellent anti-tubercular activity (MIC = 1.56 μg/mL), such as compounds 6m, 6s, and 7d. nih.gov These findings underscore the potential of the piperazine-substituted scaffold in developing new anti-tubercular agents.
| Compound/Derivative | Bacterium | Activity (MIC in µg/mL) | Reference |
| 6-(4-substitutedpiperazin-1-yl)phenanthridine (5e, 5j, 5k) | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |
| 6-(piperazin-1-yl)phenanthridine amide/sulphonamide (6m, 6s, 7d) | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |
In Vitro Antiparasitic Activity Assessment (e.g., Antimalarial Activity against Plasmodium falciparum)
Quinoline-based compounds have been a cornerstone in the treatment of malaria. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Hybrid molecules containing a quinoline nucleus linked to other pharmacophores via a piperazine linker have been explored for their antiplasmodial activity. nih.gov
Some 4-aminoquinoline-pyrimidine hybrids connected through a piperazine linker have shown in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum, with most compounds displaying IC50 values below 1 µM. nih.gov Conversely, in some instances, the presence of a piperazinyl linker led to a complete loss of antiplasmodial activity, suggesting that the linker's nature is crucial for efficacy. nih.gov While direct studies on this compound are not extensively detailed, the known antimalarial activity of the broader quinoline class warrants further investigation into this specific scaffold. nih.gov
Antineoplastic and Cytotoxic Activity Profiling in Established Cancer Cell Lines
The versatility of the quinoline and piperazine scaffolds extends to oncology research. A series of aminated quinolinequinones linked to piperazine analogs were screened for their cytotoxic effects against the NCI-60 panel of human cancer cell lines. nih.gov Several of these compounds were identified as potent inhibitors of cancer cell growth across various cell lines, including leukemia, non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. nih.gov
One of the lead compounds, QQ1, was particularly effective against the ACHN renal cancer cell line, with an IC50 value of 1.55 μM. nih.gov Another study focused on 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), which demonstrated antiproliferative activities against CNS cancer cell lines. mdpi.com Furthermore, various natural products containing piperazine moieties have shown potent anticancer effects against ovarian cancer cell lines. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Aminated Quinolinequinone (QQ1) | ACHN (Renal Cancer) | 1.55 | nih.gov |
Comparative Biological Activity Studies with Benchmark Compounds
The in vitro biological activity of this compound and its derivatives has been assessed in comparison to established benchmark compounds across various therapeutic areas, including antibacterial, antitubercular, and anticancer research. These studies are crucial for contextualizing the potency and potential of these novel compounds.
In the realm of antibacterial and antitubercular research, novel quinoline-piperazine hybrids have been synthesized and evaluated against a panel of bacterial and tuberculosis strains. The performance of these compounds was compared against standard drugs such as linezolid, trimethoprim, and ciprofloxacin. One study revealed that a 4-methoxy-6-fluoro-quinoline piperazine coupled sulfonamide (11e) demonstrated excellent activity against a wide range of bacteria, with a particularly low minimum inhibitory concentration (MIC) of 0.03 μg/mL against M. catarrhalis. Furthermore, certain sulfonamide-quinoline-piperazine hybrids, specifically compounds 10g and 11e, emerged as potent inhibitors of M. tuberculosis, multi-drug resistant M. tuberculosis, and M. smegmatis. These compounds exhibited significant inhibitory activity against all tested tuberculosis strains, suggesting their potential as future antibiotics or treatments for multi-drug resistant tuberculosis.
The structural analogue, 6-Chloro-2-piperazin-1-yl-quinoline, has also been a subject of comparative studies. In antimalarial evaluations, chlorinated quinolines have shown particular potency. A comparative study assessing the in vitro antiplasmodial activity against Plasmodium falciparum indicated that compounds with a chlorine atom at the C6 position had superior potency over their fluorinated and methoxylated counterparts. For instance, 6-Chloro-2-piperazin-1-yl-quinoline exhibited a high activity level with an EC50 of 37.0 ± 4.3 nM, whereas other derivatives with fluorine or methoxy (B1213986) groups had EC50 values greater than 80 nM, indicating moderate activity. In antimicrobial testing against E. coli and S. aureus, this chloro-derivative showed MIC values of 32 µg/mL and 16 µg/mL, respectively.
In the context of anticancer research, derivatives of 6-fluoro-quinoline have been evaluated for their anti-proliferative and enzyme inhibitory activities. For example, a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives were developed as potential Topoisomerase I (Top I) inhibitors. The most promising compounds from this series, 18f and 18g, demonstrated potency comparable to the well-known Top I inhibitor, camptothecin, in both Top I inhibition and MTT assays against various cancer cell lines including A549, Hela, BGC-823, and HepG2.
Another study on 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives as potential VEGFR-II inhibitors in cancer therapy used doxorubicin (B1662922) and sorafenib (B1663141) as benchmark drugs. The most active compound, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), displayed significant cytotoxicity against MCF-7 (human breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values of 6.502 µM and 11.751 µM, respectively. This was comparable to doxorubicin's IC50 of 6.774 µM against MCF-7 cells. When evaluated as a VEGFR-II inhibitor, compound 4q showed an IC50 of 1.38 µM, benchmarked against sorafenib's IC50 of 0.33 µM.
The following tables present a summary of the comparative biological activities.
Table 1: Comparative Antibacterial and Antitubercular Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-methoxy-6-fluro-quinoline piperazine sulfonamide (11e) | M. catarrhalis | 0.03 | |
| 4,6-dimethoxy quinoline piperazine sulfonamide (10g) | S. aureus | 0.03 | |
| 4,6-dimethoxy quinoline piperazine sulfonamide (10g) | M. catarrhalis | 0.06 | |
| 6-Chloro-2-piperazin-1-yl-quinoline | E. coli | 32 | |
| 6-Chloro-2-piperazin-1-yl-quinoline | S. aureus | 16 | |
| Linezolid | Control Standard | 64 - 0.03 | |
| Trimethoprim | Control Standard | 64 - 0.03 |
Table 2: Comparative Antimalarial Activity
| Compound | Parasite Strain | EC50 (nM) | Activity Level | Reference |
|---|---|---|---|---|
| 6-Chloro-2-piperazin-1-yl-quinoline | Plasmodium falciparum | 37.0 ± 4.3 | High |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4q | MCF-7 | 6.502 | |
| Compound 4q | PC3 | 11.751 | |
| Doxorubicin | MCF-7 | 6.774 |
Table 4: Comparative Anticancer Activity (Enzyme Inhibition)
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4q | VEGFR-II | 1.38 | |
| Sorafenib | VEGFR-II | 0.33 | |
| Compounds 18f and 18g | Topoisomerase I | Potent (comparable to Camptothecin) | |
| Camptothecin | Topoisomerase I | Benchmark |
Advanced Methodological Approaches in Research on 6 Fluoro 2 Piperazin 1 Yl Quinoline
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The precise chemical structure of a novel compound is fundamental to all further research. For "6-Fluoro-2-piperazin-1-yl-quinoline," spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for its structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectroscopy would be expected to reveal distinct signals for the protons on the quinoline (B57606) core, the piperazine (B1678402) ring, and the methylene (B1212753) bridge connecting them. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. For instance, the aromatic protons on the quinoline ring would appear in the downfield region, while the aliphatic protons of the piperazine moiety would be found in the upfield region.
Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C13H14FN3). Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation, offer further structural insights by revealing characteristic fragments of the molecule, such as the quinoline and piperazine moieties. rsc.org
A hypothetical summary of expected spectroscopic data is presented in Table 1.
| Technique | Expected Observations for this compound |
| 1H NMR | Signals corresponding to aromatic protons on the fluoro-substituted quinoline ring, protons of the piperazine ring, and the connecting methylene group. |
| 13C NMR | Resonances for all 13 carbon atoms, with the fluorine-bearing carbon showing a characteristic C-F coupling. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C13H14FN3, along with fragmentation patterns consistent with the loss of the piperazine ring or other substructures. |
X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Determination
To understand how "this compound" exerts its biological effects, it is crucial to determine its three-dimensional structure when bound to its biological target. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for this purpose.
X-ray Crystallography is a high-resolution technique that can determine the atomic and molecular structure of a crystal. caltech.edu For this method, the target protein would first be co-crystallized with "this compound." The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate the electron density map of the complex, revealing the precise binding mode and orientation of the ligand within the protein's active site. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. While no specific crystal structure of "this compound" in complex with a target is available, this methodology is standard for quinoline derivatives. mdpi.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govmdpi.com In cryo-EM, a solution of the target-ligand complex is rapidly frozen, and images are taken with an electron microscope. nih.govspringernature.comresearchgate.net Computational methods are then used to reconstruct a 3D model of the complex. nih.gov Cryo-EM is particularly advantageous for studying membrane proteins or other complex biological systems that may be the targets of "this compound."
Table 2 outlines the potential applications of these structural biology techniques.
| Technique | Application to this compound Research | Potential Insights |
| X-ray Crystallography | Determination of the 3D structure of the compound bound to its purified target protein. | Precise binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes in the target protein upon ligand binding. |
| Cryo-Electron Microscopy | Structural determination of large, dynamic, or membrane-bound protein complexes with the compound. | Overall architecture of the complex, location of the ligand binding site, and understanding of allosteric modulation. |
Advanced Cell-Based Assays for Mechanistic Investigations
Advanced cell-based assays are critical for understanding the biological effects of "this compound" in a cellular context. These assays can elucidate its mechanism of action, including its effects on cell viability, proliferation, and apoptosis.
Cell Viability and Cytotoxicity Assays , such as the MTT or MTS assay, are often the first step in evaluating the biological activity of a compound. nih.govabcam.com These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. mdpi.com A reduction in metabolic activity in the presence of the compound would indicate a cytotoxic or cytostatic effect.
Cell Cycle Analysis by flow cytometry is used to determine the effect of the compound on cell cycle progression. researchgate.netyoutube.commiltenyibiotec.combiocompare.com Cells are treated with the compound, stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide, and analyzed by a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest at a specific checkpoint. youtube.comresearchgate.net
Apoptosis Assays are employed to determine if the compound induces programmed cell death. One common method is the caspase activity assay , which measures the activity of caspases, a family of proteases that are key mediators of apoptosis. thermofisher.comabpbio.comcreative-bioarray.comthermofisher.comabcam.com Fluorogenic or chromogenic substrates for specific caspases (e.g., caspase-3/7) are used to quantify their activity in treated cells.
Table 3 summarizes these advanced cell-based assays and their potential findings.
| Assay | Principle | Information Gained for this compound |
| MTT/MTS Assay | Measures metabolic activity of viable cells. mdpi.com | Determines the concentration-dependent cytotoxicity or anti-proliferative effects of the compound on cancer or other cell lines. |
| Flow Cytometry Cell Cycle Analysis | Quantifies DNA content in individual cells to determine cell cycle phase. miltenyibiotec.com | Identifies if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), suggesting interference with cell division machinery. researchgate.net |
| Caspase Activity Assay | Detects the activity of key apoptotic enzymes (caspases) using specific substrates. thermofisher.com | Confirms if the compound's cytotoxic effects are mediated through the induction of apoptosis. |
Biochemical Assays for Enzyme Kinetics and Binding Studies
To further dissect the molecular mechanism of "this compound," biochemical assays are employed to study its direct interaction with purified target proteins, such as enzymes. These assays can quantify its binding affinity and inhibitory potency.
Enzyme Kinetic Assays are used to determine the inhibitory effect of the compound on its target enzyme. tipbiosystems.com By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. acs.org This allows for the calculation of the inhibition constant (Ki), which is a measure of the inhibitor's potency, and can help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govresearchgate.net
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding between a ligand and a target protein in real-time. nih.govnih.govnicoyalife.comyoutube.comacs.org The target protein is immobilized on a sensor chip, and a solution of "this compound" is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. nih.govwhiterose.ac.ukspringernature.comiitkgp.ac.in This allows for the determination of the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This complete thermodynamic profile provides a deeper understanding of the driving forces behind the binding of "this compound" to its target.
Table 4 provides an overview of these biochemical assays.
| Assay | Principle | Parameters Determined for this compound |
| Enzyme Kinetics | Measures the rate of an enzymatic reaction in the presence of the inhibitor. | Inhibition constant (Ki), mode of inhibition (competitive, non-competitive, etc.). nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. nih.gov | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. springernature.com | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Therapeutic Indications
The structural features of 6-fluoro-2-piperazin-1-yl-quinoline and its analogs suggest a broad potential for interacting with various biological targets. ontosight.ai Future research will likely focus on elucidating these interactions to uncover new therapeutic applications beyond the established activities of quinolines.
The quinoline (B57606) core is known to be a versatile nucleus in the design of biologically active compounds. nih.gov For instance, derivatives of the closely related 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.comnih.gov One such derivative demonstrated significant cytotoxicity against breast cancer cells. nih.gov This suggests that this compound and its analogs could be explored for their potential as anticancer agents by targeting signaling pathways crucial for tumor growth and angiogenesis. nih.gov
Furthermore, the piperazine (B1678402) ring is a common feature in drugs targeting the central nervous system (CNS). ontosight.ai This raises the possibility of developing this compound derivatives for neurological disorders. The presence of the piperazine moiety suggests potential for neuroprotection or modulation of neurotransmitter systems. ontosight.ai
The antimicrobial properties of quinolines are well-documented, with fluoroquinolones like ciprofloxacin (B1669076) being widely used antibiotics. nih.govwikipedia.orgrsc.org Research into novel quinoline-piperazine hybrids has already shown promising results against various bacteria, including strains resistant to existing drugs. nih.gov Future investigations could explore the activity of this compound against a wider range of pathogens, including those responsible for neglected tropical diseases like schistosomiasis. wellcomeopenresearch.org
Development of Innovative Synthetic Methodologies for Complex Analogs
The synthesis of diverse and complex analogs of this compound is crucial for establishing robust structure-activity relationships (SAR) and optimizing therapeutic properties. nih.gov Recent years have seen the development of various synthetic strategies for quinoline and piperazine derivatives. researchgate.netmdpi.comeurekaselect.com
Future efforts in synthetic chemistry will likely focus on creating libraries of this compound analogs with a wide range of substituents on both the quinoline and piperazine rings. This will involve the application of modern synthetic techniques, including multicomponent reactions and flow chemistry, to improve efficiency and yield. mdpi.comeurekaselect.com For example, a multi-step protocol has been successfully used to synthesize a series of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles, demonstrating the feasibility of creating complex heterocyclic systems. mdpi.comresearchgate.net
The development of methods for the regioselective functionalization of the quinoline core will also be a key area of research. This will allow for the precise placement of various chemical groups to fine-tune the biological activity and pharmacokinetic profile of the resulting compounds. researchgate.net
Application of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. nih.govmdpi.comcncb.ac.cn These computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of virtual compounds, and optimize molecular properties. mdpi.comresearchgate.net
AI and ML algorithms can be employed in various stages of the drug design process. nih.gov For instance, generative AI models like MedGAN have shown success in creating novel quinoline scaffolds with drug-like properties. azoai.com This approach can be used to generate a virtual library of this compound analogs with desired characteristics.
Furthermore, machine learning models, such as support vector machines (SVMs), can be trained to predict the quantitative structure-activity relationship (QSAR) of these compounds, helping to prioritize the synthesis of the most promising candidates. nih.govmdpi.com This data-driven approach can significantly accelerate the drug discovery pipeline and reduce the costs associated with experimental screening. nih.gov
Strategies for Overcoming Microbial Resistance Mechanisms
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new drugs that can circumvent existing resistance mechanisms. researchgate.net Quinolone derivatives have historically been potent antibacterial agents, but their efficacy has been challenged by the emergence of resistant strains. researchgate.net
Future research on this compound will need to focus on developing analogs that can overcome these resistance mechanisms. One strategy is to design compounds that inhibit bacterial efflux pumps, which are responsible for actively removing antibiotics from the bacterial cell. nih.gov Quinolines have shown potential in this area by potentiating the activity of other antibiotics. nih.gov
Another approach is to develop hybrid molecules that combine the this compound scaffold with other pharmacophores known to have different mechanisms of action. mdpi.com This can lead to synergistic effects and a lower likelihood of resistance development. For example, quinoline-antibiotic hybrids have been developed that show potent antimalarial activity. mdpi.com Additionally, strategies such as targeting non-essential bacterial targets or using RNA silencing could be explored. nih.govnih.gov
Design of Targeted Delivery Systems for Enhanced Efficacy
To maximize the therapeutic potential of this compound and its derivatives while minimizing potential side effects, the development of targeted delivery systems is essential. These systems can deliver the drug specifically to the site of action, such as a tumor or an infected tissue, thereby increasing efficacy and reducing systemic exposure.
Nanotechnology offers promising avenues for the targeted delivery of quinoline-based drugs. For instance, metal nanoparticles can be used as carriers to deliver drugs to their intended targets. dntb.gov.ua Liposomes and polymeric nanoparticles are other potential delivery vehicles that can be engineered to release the drug in a controlled manner in response to specific physiological cues.
The design of these delivery systems will need to consider the physicochemical properties of the this compound analogs to ensure proper encapsulation and release. The surface of these delivery systems can also be modified with targeting ligands, such as antibodies or peptides, to further enhance their specificity.
Q & A
Q. What are the common synthetic routes for 6-Fluoro-2-piperazin-1-yl-quinoline, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 6-fluoroquinoline and piperazine. Key steps include:
- Starting material : 6-Fluoroquinoline (fluorination methods may involve halogen exchange or direct fluorination of precursors, as seen in fluorinated quinoline syntheses ).
- Reagents : Piperazine (1–2 equivalents).
- Solvents : Anhydrous ethanol or dichloromethane (DCM) under reflux .
- Optimization : Reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric ratios are adjusted to minimize by-products. Continuous flow reactors can enhance scalability and reproducibility .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : H and C NMR confirm substitution patterns (e.g., fluorine at C6, piperazine at C2). F NMR can validate fluorination .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., CHFN: calculated 247.12 g/mol) .
- HPLC : Reversed-phase chromatography assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Substituent Variation : Modify the piperazine ring (e.g., methyl, cyclopropyl groups) or quinoline core (e.g., trifluoromethyl, oxadiazole) to assess pharmacological effects .
- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (e.g., rodent models for CNS or anti-inflammatory activity) .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target proteins like serotonin receptors .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Replication : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends.
- Control Experiments : Validate results with positive/negative controls and blinded assessments .
Q. What advanced analytical techniques are recommended for purity and stability assessment?
Methodological Answer:
- XRPD : X-ray powder diffraction confirms crystalline structure and polymorphism .
- TGA/DSC : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect decomposition points and phase transitions .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS .
Experimental Design & Data Analysis
Q. How to apply the PICO framework for designing in vitro studies?
Methodological Answer:
- Population (P) : Target protein or cell line (e.g., HEK-293 cells expressing 5-HT receptors).
- Intervention (I) : this compound at varying concentrations (1 nM–10 µM).
- Comparison (C) : Positive controls (e.g., known agonists/antagonists) and vehicle (DMSO).
- Outcome (O) : IC values or binding affinity (K) measured via radioligand assays .
Q. How to interpret crystallographic data for structural confirmation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
